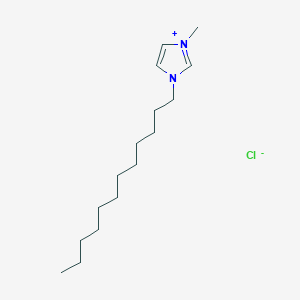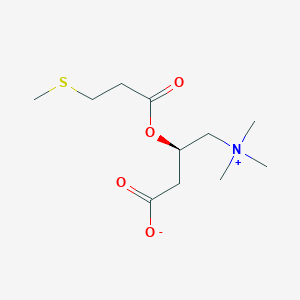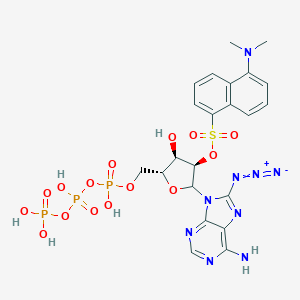
1-Dodecyl-3-methylimidazolium chloride
Descripción general
Descripción
1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid . It belongs to the family of imidazolium-based ionic liquids, which are known for their unique solubility and thermal chemical properties . The molecular formula of this compound is C16H31ClN2 and it has a molecular weight of 286.88 .
Synthesis Analysis
1-Dodecyl-3-methylimidazolium chloride can be synthesized by reacting 1-methylimidazole with 1-chlorodecane . Another method involves the reaction of 1-dodecanol with imidazole to prepare the imidazolium salt, which is then reacted with hydrochloric acid to obtain the chloride .Molecular Structure Analysis
The molecular structure of 1-Dodecyl-3-methylimidazolium chloride consists of a positively charged imidazolium ring with a dodecyl (12 carbon) alkyl chain and a methyl group attached to it .Chemical Reactions Analysis
As an ionic liquid, 1-Dodecyl-3-methylimidazolium chloride exhibits special solubility and thermal chemical properties. It has been used in various fields such as chemical synthesis, electrocatalysis, and catalytic reactions .Physical And Chemical Properties Analysis
1-Dodecyl-3-methylimidazolium chloride is a solid at room temperature . Its melting point is 96.63°C . More detailed physical and chemical properties may require specific experimental measurements .Aplicaciones Científicas De Investigación
1. Antimicrobial Application
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride has been evaluated as an antimicrobial against a wide range of bacteria and fungi .
- Methods of Application : The compound was synthesized and then tested against various types of bacteria and fungi .
- Results : All compounds demonstrated significant antibacterial and antifungal activity . The toxicity results indicate that ILs containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ILs with long alkyl chain without polar substituents .
2. Ionic Liquid Crystals
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride is used in the study of ionic liquid crystals .
- Methods of Application : Two-dimensional 13 C-1 H dipolar NMR spectroscopy was applied to quantify orientational order of C-H bonds of the organic cation .
- Results : The experimental data supported the structural model of the interdigitated chains aligned with the smectic layer normal . Molecular order parameter S was found to increase in the anion sequence BF 4− < I − < Br − < Cl − .
3. Biological Activity Evaluation
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride has been evaluated for its biological activity, including toxicity screening, spectroscopic, and molecular docking studies .
- Methods of Application : The compound was synthesized and then tested for its biological activity .
- Results : The results indicate that 1-Dodecyl-3-methylimidazolium chloride exhibits high binding affinity to Human Serum Albumin (HSA) and the hydrogen bonding, hydrophobic and electrostatic interactions played a major role in the process .
4. Protein Digestion
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride has been used to evaluate the effects of the cationic surfactant on protein digestion for clinical proteomic applications .
- Methods of Application : The compound was compatible with trypsin and reduced the protein digestion time from 16 hours to 1 hour .
- Results : The study showed that 1-Dodecyl-3-methylimidazolium chloride can significantly speed up the process of protein digestion .
5. Biological Activity Evaluation
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride has been evaluated for its biological activity, including toxicity screening, spectroscopic, and molecular docking studies .
- Methods of Application : The compound was synthesized and then tested for its biological activity .
- Results : The results indicate that 1-Dodecyl-3-methylimidazolium chloride exhibits high binding affinity to Human Serum Albumin (HSA) and the hydrogen bonding, hydrophobic and electrostatic interactions played a major role in the process .
6. Protein Digestion
- Summary of Application : 1-Dodecyl-3-methylimidazolium chloride has been used to evaluate the effects of the cationic surfactant on protein digestion for clinical proteomic applications .
- Methods of Application : The compound was compatible with trypsin and reduced the protein digestion time from 16 hours to 1 hour .
- Results : The study showed that 1-Dodecyl-3-methylimidazolium chloride can significantly speed up the process of protein digestion .
Safety And Hazards
Propiedades
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNHKQUEXEWAM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047918 | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-3-methylimidazolium chloride | |
CAS RN |
114569-84-5 | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)



![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)





![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)

